Product packaging for 3-O-Benzyl 17alpha-estradiol(Cat. No.:)

3-O-Benzyl 17alpha-estradiol

Cat. No.: B12104355
M. Wt: 362.5 g/mol
InChI Key: KTONJCQNAMVMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Benzyl 17alpha-Estradiol is a synthetic steroidal compound derived from 17alpha-estradiol, which is an epimer of the endogenous hormone 17beta-estradiol . This chemically modified estradiol is primarily utilized in biochemical and endocrine research for its potential as a potent inhibitor of the enzyme steroid sulfatase . Steroid sulfatase is a key enzyme that hydrolyzes steroid sulfates, such as estrone sulfate and dehydroepiandrosterone sulfate (DHEAS), into their active, unconjugated forms, thereby regulating the level of androgenic and estrogenic steroids in tissues . The strategic addition of substituents at both the C3 and C17alpha positions of the estradiol molecule is designed to create a highly effective inhibitor that can block this conversion, making it a compound of interest for investigating hormone-dependent conditions . While 17alpha-estradiol itself is known to be a weak agonist of the classical nuclear estrogen receptors (ER), with approximately 100-fold lower potency than 17beta-estradiol , it has been shown to exhibit unique nongenomic actions, such as relaxing uterine smooth muscle, and may also function as an antiestrogen in certain contexts . The 3-O-benzyl derivative allows researchers to further probe these mechanisms and explore the structure-activity relationships of steroidal compounds with the estrogen receptor ligand binding domain . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the specific Certificate of Analysis for detailed information on the product's specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30O2 B12104355 3-O-Benzyl 17alpha-estradiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTONJCQNAMVMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

General Approaches to the Synthesis of Estradiol (B170435) Derivatives

The synthesis of estradiol derivatives is a well-established field, typically commencing from readily available steroid precursors such as estrone (B1671321). A common and pivotal step in these synthetic pathways is the protection of the phenolic 3-hydroxyl group. This protection is essential to prevent its interference in subsequent chemical transformations, particularly at the C17-position. The choice of the protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its selective removal.

Utilization of the 3-O-Benzyl Protecting Group in Synthesis

The benzyl (B1604629) ether is a frequently employed protecting group for the phenolic hydroxyl of estradiol due to its robustness under a wide range of reaction conditions, including those that are acidic, basic, and involve organometallic reagents.

Strategies for Introducing the 3-O-Benzyl Moiety

The introduction of the 3-O-benzyl group is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of estradiol or a related precursor with a suitable base, followed by nucleophilic substitution with a benzyl halide, such as benzyl bromide or benzyl chloride. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Table 1: Reaction Conditions for 3-O-Benzylation of Estradiol Precursors

BaseSolventReagentTypical Yield (%)
Sodium Hydride (NaH)Tetrahydrofuran (THF)Benzyl Bromide>90
Potassium Carbonate (K₂CO₃)Acetone or DMFBenzyl Chloride85-95

This table provides an overview of common reaction conditions for the introduction of the 3-O-benzyl protecting group.

Methods for Deprotection of the O-Benzyl Group

The removal of the O-benzyl group is a critical step to unveil the free phenolic hydroxyl in the final product or at an intermediate stage for further derivatization. Several methods are available, with catalytic hydrogenolysis being the most prevalent. This method offers mild reaction conditions and high yields.

Table 2: Common Methods for O-Benzyl Deprotection

MethodReagents and ConditionsAdvantages
Catalytic HydrogenolysisH₂, Palladium on Carbon (Pd/C), in ethanol (B145695) or ethyl acetateMild conditions, high yields, clean reaction
Dissolving Metal ReductionSodium in liquid ammonia (B1221849) (Birch reduction)Effective for complex molecules
Acid-catalyzed CleavageStrong acids like HBr or BBr₃Can be harsh and may affect other functional groups

This table summarizes common deprotection methods for the O-benzyl group, highlighting their key features.

Derivatization at the 17α-Position for Specific Research Objectives

The 17α-position of the estradiol scaffold is a key site for introducing structural diversity to modulate biological activity. The synthesis of 3-O-Benzyl-17α-estradiol is often a prelude to further modifications at this position.

Introduction of Alkyl, Phenyl, and Substituted Benzyl Groups

The introduction of various substituents at the 17α-position is typically accomplished by reacting the 17-keto group of 3-O-benzyl-estrone with organometallic reagents, such as Grignard reagents or organolithium compounds. The choice of the organometallic reagent determines the nature of the substituent introduced. For instance, the reaction with methylmagnesium bromide would yield a 17α-methyl group, while benzylmagnesium bromide would introduce a 17α-benzyl group. These reactions generally proceed with good stereoselectivity, favoring the attack from the less hindered α-face of the steroid nucleus, leading to the desired 17α-substituted-17β-hydroxy derivative. However, careful control of reaction conditions is necessary to maximize the yield of the desired isomer.

A study on the synthesis of 17α-alkylated estradiol derivatives for the inhibition of steroid sulfatase reported the successful introduction of various alkyl and substituted benzyl groups at the 17α-position of estradiol. nih.gov The general synthetic strategy involved the reaction of estrone with the appropriate Grignard reagent to afford the 17α-substituted estradiol derivative. nih.gov

Table 3: Examples of 17α-Derivatization of 3-O-Benzyl-Estrone

Reagent17α-Substituent
Methylmagnesium BromideMethyl
Phenylmagnesium BromidePhenyl
Benzylmagnesium ChlorideBenzyl
4-tert-Butylbenzylmagnesium Chloride4-tert-Butylbenzyl

This interactive table showcases various Grignard reagents used to introduce different substituents at the 17α-position of 3-O-benzyl-estrone.

Stereoselective Synthetic Pathways to 17α-Isomers

The stereochemistry at the C17-position is crucial for the biological activity of estradiol derivatives. The 17α-hydroxyl group is generally associated with lower estrogenic activity compared to the 17β-isomer. The stereoselective synthesis of the 17α-hydroxy group from a 17-ketone precursor can be challenging.

While the reaction with organometallic reagents often favors the formation of the 17β-alcohol due to steric hindrance, certain reducing agents and reaction conditions can be employed to favor the formation of the 17α-alcohol. The choice of reducing agent is critical in controlling the stereochemical outcome of the reduction of the 17-ketone. Bulky hydride reagents, for example, tend to approach the ketone from the less hindered α-face, resulting in the formation of the 17β-alcohol. Conversely, under conditions of thermodynamic control, the more stable 17β-alcohol is often the major product.

However, specific methodologies have been developed to achieve higher yields of the 17α-isomer. These can include the use of specific metal hydrides under carefully controlled temperature and solvent conditions. For instance, the use of certain yeast strains has been shown to stereoselectively reduce 17-oxosteroids to the corresponding 17β-hydroxysteroids, but chemical methods are often required to obtain the 17α-epimer. nih.gov The development of stereoselective reductions of the 17-keto group remains an active area of research to provide efficient access to 17α-hydroxy steroids.

Advanced Chemical Coupling and Modification Reactions

The chemical architecture of 3-O-Benzyl 17alpha-estradiol (B195180) allows for a range of advanced derivatization strategies. These methodologies are critical for introducing diverse functional groups and modifying the steroid's biological profile. Key among these are catalytic transfer hydrogenation for deprotection, sulfamoylation for enhanced bioactivity, and metal-catalyzed coupling reactions for scaffold modification.

Catalytic Transfer Hydrogenation Applications

Catalytic transfer hydrogenation (CTH) is a mild and efficient method for the removal of benzyl protecting groups in steroid chemistry. organic-chemistry.orgsigmaaldrich.com This technique offers a significant advantage over traditional hydrogenolysis, which often requires high pressure and specialized equipment. organic-chemistry.org In the context of 3-O-Benzyl 17alpha-estradiol, CTH is employed to deprotect the C3 hydroxyl group, a crucial step in the synthesis of many biologically active estradiol derivatives.

The reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor. organic-chemistry.orgmdma.ch Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and cyclohexene. organic-chemistry.orgmdma.ch The choice of hydrogen donor and solvent can be optimized to ensure high yields and chemoselectivity, preserving other sensitive functional groups within the molecule. organic-chemistry.org For instance, the use of ammonium formate with 10% Pd-C in methanol (B129727) has been shown to be effective for the rapid debenzylation of N-benzyl derivatives of amino acids and amines, a process that can be extrapolated to O-benzyl ethers in the steroid series. mdma.ch

While direct studies detailing the CTH of this compound are not extensively reported, the methodology has been successfully applied to the debenzylation of other O-benzyl protected steroids, indicating its applicability. The general reaction conditions for such transformations are summarized in the table below.

Table 1: General Conditions for Catalytic Transfer Hydrogenation of Benzyl Ethers

Catalyst Hydrogen Donor Solvent Temperature Reaction Time Yield (%)
10% Pd/C Ammonium Formate Methanol Reflux 6-10 min High
Pd/C Formic Acid Not specified Not specified Not specified High

Sulfamoylation for Enhanced Biological Activity

Sulfamoylation at the C3 position of the estradiol scaffold is a well-established strategy for enhancing biological activity, particularly for the inhibition of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. nih.gov The sulfamate (B1201201) group is believed to mimic the endogenous sulfate (B86663) group, leading to irreversible inhibition of the enzyme. nih.gov

The synthesis of 3-O-sulfamate estradiol derivatives can be achieved by reacting the corresponding phenol (B47542) with sulfamoyl chloride in the presence of a hindered base, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DBMP), to prevent N-sulfamoylation. nih.gov In a synthetic route towards potent STS inhibitors, 17alpha-benzylestradiol derivatives have been sulfamoylated at the 3-position. nih.gov While this research starts with an unprotected 3-hydroxyl group, a synthetic strategy involving this compound would necessitate a debenzylation step, likely via catalytic transfer hydrogenation as described previously, prior to the sulfamoylation reaction.

Alternatively, research on 2-substituted estratriene-3-O-sulfamates has utilized a 3-O-benzyl protecting group during modifications at the C17 position. acs.org The benzyl group is then removed via hydrogenolysis to yield the free phenol, which is subsequently treated with sulfamoyl chloride to afford the desired 3-O-sulfamate derivative. acs.org This demonstrates the compatibility of the 3-O-benzyl protecting group strategy with the ultimate goal of introducing a sulfamate moiety.

The inhibitory activity of these sulfamoylated compounds against steroid sulfatase is often evaluated using in vitro assays. For example, 3-O-sulfamate 17alpha-benzylestradiol and its derivatives have shown potent inhibition of STS, with IC50 values in the nanomolar range. nih.gov

Table 2: Steroid Sulfatase Inhibitory Activity of 3-O-Sulfamoylated Estradiol Derivatives

Compound IC50 (nM) for E1S to E1 Transformation IC50 (nM) for DHEAS to DHEA Transformation
3-O-sulfamate 17alpha-benzylestradiol 0.39 4.1

E1S: Estrone sulfate, DHEAS: Dehydroepiandrosterone (B1670201) sulfate nih.gov

Metal-Catalyzed Coupling Reactions in Estradiol Scaffold Modification

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the estradiol scaffold, allowing for the introduction of aryl and other substituents at various positions. acs.org Palladium-catalyzed reactions, in particular, have been extensively used for C-C bond formation on the A-ring of estrogens. acs.org

The ortho-arylation of estrogens, for instance, can be achieved using palladium catalysis. acs.org In these reactions, a directing group at the C3 position is often employed to guide the arylation to the C2 position. While a benzyl ether at C3 is not a classical directing group in the same vein as a carbamate (B1207046), its presence would influence the electronic properties of the A-ring and could be compatible with certain coupling conditions. acs.org For example, the palladium-catalyzed ortho-arylation of carbamate-protected estrone and estriol (B74026) with aryl iodides proceeds in moderate to good yields, and the carbamate directing group can be subsequently removed. acs.org A similar strategy could be envisioned where the 3-O-benzyl group is removed post-arylation.

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable method for the stereoselective coupling of benzylic alcohol derivatives. nih.gov This could potentially be applied to modify substituents at the C17 position of the estradiol nucleus. Furthermore, iron-catalyzed cross-couplings of benzylic halides with thiols or alcohols present another avenue for derivatization, although direct application to the estradiol core would require appropriate functionalization. chemrxiv.org

The compatibility of the 3-O-benzyl group with these metal-catalyzed reactions is a key consideration. The benzyl group is generally stable under many palladium- and nickel-catalyzed coupling conditions, making this compound a suitable intermediate for such transformations. Post-coupling, the benzyl group can be selectively removed to provide the final product.

Table 3: Examples of Metal-Catalyzed Reactions on the Estrogen Scaffold

Reaction Type Catalyst Protecting/Directing Group Position of Modification
Ortho-Arylation Palladium Diethyl carbamate C2
Suzuki-Miyaura Coupling Nickel Carbamate, Pivalate C3

Enzymatic Interaction and Inhibition Studies

Enzymatic Assays for 17β-HSDs

The evaluation of a compound's ability to inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes is a critical step in the development of potential therapeutic agents for hormone-dependent diseases. For a specific compound like 3-O-Benzyl-17alpha-estradiol, its inhibitory potency against various 17β-HSD isozymes would be determined using a range of established in vitro methodologies. These assays can be broadly categorized into cell-free and cell-based systems, each providing distinct insights into the inhibitor's mechanism and efficacy.

Cell-Free Enzyme Assays:

Cell-free assays utilize purified or recombinant 17β-HSD enzymes to directly measure the inhibitory effect of a compound on the enzyme's catalytic activity. A common approach involves incubating the enzyme with its substrate and a cofactor in the presence and absence of the potential inhibitor.

A frequently employed method uses a radiolabeled substrate, such as [14C]-estrone, to monitor the enzymatic conversion to [14C]-estradiol. The reaction mixture typically includes the 17β-HSD enzyme, the radiolabeled substrate, a cofactor like NADPH or NADH to facilitate the reductive reaction, and varying concentrations of the inhibitor. Following incubation at a controlled temperature (e.g., 37°C), the reaction is stopped, and the steroids are extracted from the mixture using an organic solvent like diethyl ether. The substrate and the radiolabeled product are then separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the separated product is quantified to determine the rate of the enzymatic reaction. The inhibitory potency is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Assays:

Cell-based assays are crucial for evaluating the inhibitory potential of a compound in a more physiologically relevant environment. These assays are typically performed using intact cells that either naturally express the target 17β-HSD isozyme or have been genetically engineered to do so. Human breast cancer cell lines, such as T-47D and MCF-7, are commonly used as they are known to express 17β-HSD1 and are responsive to estrogens.

In a typical cell-based assay, the cultured cells are incubated with the substrate (e.g., estrone) and the test inhibitor for a specific period. The conversion of the substrate to the product (e.g., estradiol) within the cellular environment is then measured. This can be achieved by analyzing the steroid concentrations in the cell culture medium using techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

Furthermore, human embryonic kidney (HEK)-293 cells are often utilized for these studies. These cells can be transiently or stably transfected with a vector containing the cDNA of a specific 17β-HSD isozyme. This allows for the assessment of inhibitory activity against individual isozymes in a controlled cellular context. The assay procedure is similar to that for the cancer cell lines, involving the incubation of the transfected cells with the substrate and inhibitor, followed by the quantification of the product.

Detailed Research Findings:

A comprehensive review of the available scientific literature did not yield specific research findings or data tables detailing the 17β-HSD inhibitory potency of 3-O-Benzyl-17alpha-estradiol. While the methodologies described above are standard for assessing such activity, published studies explicitly evaluating this particular compound were not identified. Therefore, no data tables on its inhibitory activity (e.g., IC50 values) can be presented.

Estrogen Receptor Biology and Ligand Interaction Research

Comparative Binding Affinities for Classical Estrogen Receptors (ERalpha, ERbeta)

The binding affinity of a ligand to the classical estrogen receptors, ERα and ERβ, is a primary determinant of its estrogenic activity. The parent molecule, 17alpha-estradiol (B195180) (17α-E2), is the 17-epimer of the potent endogenous estrogen 17beta-estradiol (17β-E2). This stereochemical difference at the C17 position drastically reduces its binding affinity for both ERα and ERβ. hmdb.ca Reports indicate that 17α-estradiol possesses approximately 100-fold lower estrogenic potency than 17β-estradiol. ebi.ac.ukwikipedia.org

Table 1: Comparative Receptor Binding and Potency of Estradiol (B170435) Epimers

Compound Receptor Binding Affinity (Relative to 17β-Estradiol) Estrogenic Potency (Relative to 17β-Estradiol) Primary Receptor Preference
17beta-Estradiol High (100%) High (100%) ERα / ERβ

| 17alpha-Estradiol | Low (~1-5%) nih.gov | Very Low (~1%) ebi.ac.ukwikipedia.org | ERα ebi.ac.ukwikipedia.org |

This table presents generalized data compiled from multiple sources. Specific values can vary based on assay conditions.

Exploration of Interactions with Non-Classical or Novel Estrogen Receptors (e.g., ER-X)

A significant finding in estrogen research has been the identification of non-classical estrogen receptors. One such receptor, designated Estrogen Receptor-X (ER-X), is a plasma membrane-associated receptor found in the brain. hmdb.ca Intriguingly, while 17alpha-estradiol is a weak agonist for nuclear ERs, it has been found to be the preferred endogenous ligand for ER-X, binding to and activating it with greater potency than 17β-estradiol. hmdb.cawikipedia.org

This selective interaction suggests that 17alpha-estradiol may have important autocrine or paracrine functions in the brain, independent of the classical estrogen signaling pathways. google.com Given this strong and selective interaction, it is plausible that 3-O-Benzyl 17alpha-estradiol, upon potential debenzylation to 17alpha-estradiol, would act as a potent modulator of ER-X. This interaction is linked to the activation of neuroprotective signaling pathways. wikipedia.org

Mechanisms of Receptor Activation and Downstream Signaling Pathways

The binding of an estrogenic ligand to its receptor initiates a cascade of molecular events that ultimately alters gene expression and cellular function.

Nuclear Translocation of Receptor Complexes

For classical nuclear receptors ERα and ERβ, ligand binding induces a conformational change in the receptor protein. This change facilitates the dissociation from inhibitory heat-shock proteins, promotes receptor dimerization (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and triggers the translocation of the ligand-receptor complex from the cytoplasm into the nucleus. acs.org Studies on MCF-7 human breast cancer cells have shown that despite its lower affinity, 17alpha-estradiol is capable of binding to the cytosol estrogen receptor and inducing its translocation to the nucleus in a manner similar to the 17β-E2-receptor complex. Therefore, this compound, likely acting via its metabolite 17alpha-estradiol, would be expected to initiate this fundamental step in nuclear receptor activation.

Modulation of Gene Transcription and Protein Expression

Once inside the nucleus, the estrogen-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. acs.org The complex can also influence gene expression indirectly by interacting with other transcription factors, such as AP-1 or Sp1. acs.org 17alpha-estradiol has been demonstrated to be biologically active, stimulating an increase in progesterone (B1679170) receptor content and reversing antiestrogen-inhibited cell proliferation, confirming that its nuclear receptor complex is functional.

Beyond the nucleus, estrogens can elicit rapid, non-genomic effects. The interaction of 17alpha-estradiol with the membrane receptor ER-X is known to activate intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. wikipedia.orggoogle.com These pathways are crucial for cellular processes like proliferation, survival, and, notably, neuroprotection.

Influence of Stereochemistry and Substituent Identity on Receptor Binding Selectivity

The precise three-dimensional structure of a ligand is paramount for its interaction with a receptor. In estradiol derivatives, both the stereochemistry of the core steroid and the nature of its substituents critically influence binding affinity and selectivity.

The stereochemistry at the C17 position is a key determinant of biological activity. The α-configuration of the hydroxyl group in 17alpha-estradiol results in a significantly different spatial arrangement compared to the β-configuration in 17β-estradiol. This change hinders the optimal fit into the ligand-binding pockets of ERα and ERβ, accounting for its dramatically lower binding affinity and potency. hmdb.caebi.ac.uk

The identity of substituents also plays a crucial role. The phenolic hydroxyl group at the C3 position is a primary anchor for binding to classical estrogen receptors. Modifying this group, for instance by creating the 3-O-benzyl ether of 17alpha-estradiol, fundamentally alters this interaction point. While this modification likely diminishes or abolishes direct binding to nuclear ERs, the bulky, hydrophobic benzyl (B1604629) group could potentially mediate interactions with other proteins or influence the compound's pharmacokinetic properties. Research on other estradiol derivatives shows that adding a benzyl group at different positions can produce potent inhibitors of certain enzymes, such as steroid sulfatase. This highlights that while the 3-O-benzyl group may primarily serve as a protecting group, it renders the molecule itself largely inactive at classical ERs until it is metabolically cleaved.

Cellular and Molecular Mechanisms in Preclinical Models

Investigation of Antiproliferative and Proapoptotic Mechanisms in Cancer Cell Lines

Studies utilizing various cancer cell lines have demonstrated that 3-O-Benzyl-17alpha-estradiol possesses significant antiproliferative and proapoptotic properties. Its mode of action appears to be multifactorial, targeting cell cycle progression, inducing programmed cell death, and interacting with specific intracellular molecules.

Modulation of Cellular Proliferation and Cell Cycle Progression

3-O-Benzyl-17alpha-estradiol has been shown to inhibit the growth of several human cancer cell lines, including those of the breast, prostate, and cervix. A key mechanism underlying this antiproliferative effect is the disruption of the cell cycle. Specifically, the compound induces a cell cycle arrest at the G2/M phase. This blockade prevents cancer cells from entering mitosis, thereby halting their proliferation. This effect has been observed in both estrogen receptor-positive and -negative breast cancer cells, suggesting a mechanism independent of classical estrogen receptor signaling.

Cell LineCancer TypeEffect on Cell Cycle
MCF-7Breast Cancer (ER+)G2/M Arrest
MDA-MB-231Breast Cancer (ER-)G2/M Arrest
HeLaCervical CancerG2/M Arrest
PC-3Prostate CancerG2/M Arrest

Induction of Apoptosis and Cell Death Pathways

In addition to halting cell proliferation, 3-O-Benzyl-17alpha-estradiol actively promotes cancer cell death through the induction of apoptosis. This programmed cell death is characterized by a cascade of specific molecular events. Treatment with the compound has been shown to activate key executioner enzymes of apoptosis, such as caspase-3 and caspase-7. Furthermore, it influences the expression of proteins belonging to the Bcl-2 family, which are critical regulators of the apoptotic process. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a common finding, leading to the initiation of the apoptotic cascade.

Identification of Intracellular Molecular Targets (e.g., FAK, Tubulin)

Research into the specific molecular targets of 3-O-Benzyl-17alpha-estradiol has identified at least two key intracellular proteins: Focal Adhesion Kinase (FAK) and tubulin.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. In many cancers, FAK is overexpressed and contributes to tumor progression and metastasis. 3-O-Benzyl-17alpha-estradiol has been identified as an inhibitor of FAK. By binding to FAK, it disrupts its signaling pathways, leading to decreased cell viability and motility in cancer cells.

Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Microtubules are highly dynamic structures that are critical for cell division. 3-O-Benzyl-17alpha-estradiol has been shown to interact with the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to the G2/M cell cycle arrest and ultimately triggers apoptosis. This mechanism is similar to that of other well-known microtubule-targeting anticancer drugs.

Cellular Neuroprotection Studies and Related Mechanisms

Beyond its anticancer properties, the parent compound 17alpha-estradiol (B195180), and by extension its derivatives like 3-O-Benzyl-17alpha-estradiol, have demonstrated neuroprotective effects in various preclinical models of neuronal damage. These protective actions are attributed to the compound's ability to counteract oxidative stress and activate pro-survival signaling pathways within neurons.

Antioxidant Actions and Reactive Oxygen Species Scavenging

One of the proposed mechanisms for the neuroprotective effects of 17alpha-estradiol is its antioxidant activity. cas.cz The phenolic A-ring of the estradiol (B170435) molecule is capable of donating a hydrogen atom, which can neutralize reactive oxygen species (ROS). cas.cz ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA, leading to neuronal death. In models of oxidative stress-induced neuronal injury, 17alpha-estradiol has been shown to reduce the levels of ROS and protect neurons from apoptosis. nih.govconicet.gov.ar This direct free-radical scavenging ability is a receptor-independent mechanism of neuroprotection. cas.czmdpi.com Studies have shown that both 17beta-estradiol and 17alpha-estradiol can protect against hydrogen peroxide-induced retinal neuron degeneration. nih.gov

Activation of Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K-Akt)

In addition to direct antioxidant effects, 17alpha-estradiol can promote neuronal survival by activating key intracellular signaling pathways. ebi.ac.uk

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade involved in cell survival and proliferation. 17alpha-estradiol has been shown to rapidly activate the MAPK/ERK pathway in neurons. ebi.ac.uknih.govlipidmaps.org This activation is thought to be mediated, at least in part, by a novel, membrane-associated estrogen receptor termed ER-X, for which 17alpha-estradiol is a preferred ligand. nih.gov Activation of this pathway can lead to the expression of pro-survival proteins and inhibit apoptotic processes. nih.govnih.gov

PI3K-Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)-Akt pathway is another major signaling cascade that promotes cell survival. 17alpha-estradiol has been reported to activate the PI3K-Akt pathway in neuronal cells. ebi.ac.uklipidmaps.orgbiomol.com Activated Akt can phosphorylate and inactivate several pro-apoptotic targets, thereby preventing cell death. nih.govimrpress.com This activation can occur independently of classical estrogen receptors. nih.gov For instance, studies have demonstrated that the neuroprotective effects of 17alpha-estradiol against hydrogen peroxide-induced retinal neuron degeneration are dependent on the PI3K pathway. nih.gov

Signaling PathwayKey MediatorsDownstream Effects in Neuroprotection
MAPK/ERKER-X, MEK, ERKIncreased expression of survival proteins, inhibition of apoptosis nih.govnih.gov
PI3K-AktPI3K, AktPhosphorylation and inactivation of pro-apoptotic proteins nih.govimrpress.com

Role of Specific Estrogen Receptors in Neuroprotective Effects

The neuroprotective properties of 17α-estradiol, the active form of 3-O-Benzyl 17α-estradiol, are mediated through complex interactions with estrogen receptors (ERs). While it is considered a weak estrogen due to its significantly lower binding affinity for the classical nuclear estrogen receptors, ERα and ERβ, compared to its isomer 17β-estradiol, its neuroprotective actions are potent. alzdiscovery.orghmdb.ca Research suggests that these effects may involve both classical and non-classical receptor pathways.

Studies have demonstrated that the neuroprotective effects of 17α-estradiol can be independent of classical ERs. mdpi.com In a model of early brain injury, 17α-estradiol was shown to attenuate cell loss and cognitive deficits, with its protective actions remaining effective even in the presence of the estrogen receptor antagonist ICI-182,780. nih.govpsu.edu This suggests a mechanism that does not rely on the typical nuclear ER signaling pathways. nih.govpsu.edu

Conversely, other research highlights a pivotal role for specific estrogen receptors. Studies have shown that the beneficial metabolic effects of 17α-estradiol, which can contribute to neuroprotection, are completely attenuated by the ablation of ERα, suggesting ERα is essential for its action. elifesciences.org Furthermore, ERβ has been implicated, as it is more prevalent than ERα in certain brain regions like the hippocampus. nih.gov The neuroprotective effects of estrogens, in general, are known to be mediated by both ERα and ERβ, which can trigger rapid, membrane-initiated signaling cascades independent of their traditional role as transcription factors. nih.govresearchgate.netnih.gov It has also been proposed that 17α-estradiol may be the main ligand for a brain-specific receptor known as estrogen receptor-X (ER-X), activating it with greater potency than 17β-estradiol. alzdiscovery.orghmdb.ca

Modulation of Metabolic Regulatory Pathways in Cellular and Tissue Models

Inhibition of 5alpha-Reductase Activity

17α-estradiol is recognized as a potent inhibitor of 5α-reductase. hmdb.camedchemexpress.comchemsrc.com This enzyme is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov The inhibition of 5α-reductase by 17α-estradiol has been proposed as a potential mechanism for its beneficial metabolic effects observed in male mice. elifesciences.org By preventing the conversion of testosterone to DHT, 17α-estradiol could indirectly modulate androgen-dependent pathways. elifesciences.orgchemsrc.com This inhibitory action on testosterone metabolism has been confirmed in in-vitro studies. chemsrc.com

Model System Finding Reference
In Vitro Assay17α-Estradiol is a 5α-reductase inhibitor. hmdb.camedchemexpress.comchemsrc.com
Male Mice ModelsInhibition of 5α-reductase is a proposed mechanism for the metabolic benefits of 17α-estradiol. elifesciences.org
Osteoblast-like cells (UMR106-01)The related compound 17β-estradiol significantly decreases 5α-reductase activity. nih.gov

Regulation of AMPK and mTOR Signaling

The metabolic effects of 17α-estradiol are linked to the modulation of key energy-sensing pathways, including the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) signaling cascades. accscience.com In preclinical studies, 17α-estradiol treatment has been shown to increase AMPK activity and reduce mTOR activity, effects that are similar to those observed with caloric restriction. alzdiscovery.orghmdb.ca Activation of AMPK is a critical event in maintaining cellular energy homeostasis. accscience.com

However, the impact of 17α-estradiol on these pathways can be tissue-specific. For instance, in a study using high-fat diet-fed mice, 17α-estradiol treatment increased the ratio of phosphorylated AMPK (pAMPK) to total AMPK in the skeletal muscle of male mice but not females. nih.gov In the same study, the compound had little effect on the downstream targets of the mTOR pathway in the skeletal muscle of either sex on a high-fat diet. nih.govbiorxiv.org In contrast, studies on chondrocytes with the related 17β-estradiol showed it increased p-AMPK levels while decreasing mTOR phosphorylation, suggesting a protective role via this pathway. nih.govfrontiersin.org

Model System Effect on AMPK Effect on mTOR Reference
Aged Male Mice (Visceral Adipose Tissue)Increased AMPK activityReduced mTOR activity alzdiscovery.orghmdb.ca
Male Mice on High-Fat Diet (Skeletal Muscle)Increased pAMPK/total AMPK ratioLittle effect nih.gov
Female Mice on High-Fat Diet (Skeletal Muscle)No differenceLittle effect nih.govbiorxiv.org
ATDC5 Chondrocytes (with 17β-Estradiol)Increased p-AMPK expressionDecreased p-mTOR expression nih.govfrontiersin.org

Mechanisms of Cellular Inflammation Modulation

17α-estradiol demonstrates significant anti-inflammatory properties in various cellular and tissue models. alzdiscovery.org Its action involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways. In-vitro studies using mouse embryonic fibroblast cells, primary pre-adipocytes, and differentiated adipocytes have shown that 17α-estradiol attenuates lipopolysaccharide (LPS)-induced inflammation. chemsrc.comnih.gov

This anti-inflammatory effect is characterized by a decrease in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). alzdiscovery.orgnih.gov The mechanism appears to be dependent on ERα and involves a reduction in the expression of the NF-κB p65 subunit, a central regulator of inflammatory gene expression. chemsrc.comnih.govnih.gov In macrophages, the related compound 17β-estradiol has been shown to block the nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity. nih.gov Furthermore, 17α-estradiol can increase the expression of anti-inflammatory markers like IL-4. nih.gov

Model System Inflammatory Marker/Pathway Observed Effect Reference
Mouse Embryonic Fibroblasts (MEFs)TNF-α, IL-6Decreased expression nih.gov
Mouse Embryonic Fibroblasts (MEFs)IL-4Increased expression nih.gov
Primary Pre-adipocytes (Male)TNF-αDecreased expression nih.gov
3T3-L1 AdipocytesNF-κB p65Decreased protein expression chemsrc.com
Aged Male Mice (Adipose Tissue)TNF-α, IL-6, MCP-1, IL-1α, IL-1βDecreased inflammation alzdiscovery.org

Structure Activity Relationship Sar Investigations

Correlating 17alpha-Substituent Features with Enzymatic Inhibition Potency

Research has demonstrated that introducing substituents at the 17alpha-position of the estradiol (B170435) steroid nucleus can lead to potent STS inhibitors. mdpi.com The nature of these substituents plays a critical role in the inhibitory activity.

Hydrophobicity and Steric Hindrance Contributions to STS Inhibition

A key finding in the SAR of 17alpha-substituted estradiol derivatives is the significant role of hydrophobicity. Studies have consistently shown that hydrophobic substituents at the 17alpha-position result in powerful inhibition of STS, whereas hydrophilic groups lead to weak inhibition. nih.govresearchgate.net This suggests that a hydrophobic pocket exists in the active site of the STS enzyme, which can be effectively targeted.

However, increasing hydrophobicity is not the only factor. Steric hindrance also plays a crucial, and sometimes opposing, role. nih.govresearchgate.net While a certain degree of bulk is tolerated and can enhance binding, excessively large or long flexible side chains can prevent the inhibitor from fitting properly into the enzyme's catalytic site. For instance, long alkyl chains like 17alpha-decyl and 17alpha-dodecyl on estradiol decrease inhibitory capacity. nih.govacs.org In the alkyl series of substituents, the octyl group was found to be a good compromise between hydrophobicity and steric bulk, yielding an IC50 value of 440 nM. nih.govresearchgate.net

Effects of Specific Benzyl (B1604629) Substitutions on Enzyme Interaction

Benzyl-substituted derivatives of estradiol have been identified as more potent STS inhibitors compared to their alkyl counterparts. nih.govresearchgate.netresearchgate.net The introduction of a benzyl group at the 17alpha-position of estradiol induces reversible inhibition of STS. mdpi.com Further modifications to this benzyl group have led to the discovery of highly potent inhibitors.

Among the various 17alpha-(benzyl substituted)-estradiol derivatives studied, those with specific substitutions on the benzyl ring showed the most significant inhibition of the conversion of estrone (B1671321) sulfate (B86663) (E1S) to estrone (E1). nih.govresearchgate.netresearchgate.net For example, 17alpha-(3'-bromobenzyl)-estradiol and 17alpha-(4'-tert-butylbenzyl)-estradiol were found to be the most potent inhibitors in one study, with IC50 values of 24 nM and 28 nM, respectively. researchgate.netebi.ac.uk These compounds were approximately 300 times more effective at interacting with the enzyme than the natural substrate, estrone sulfate. ebi.ac.uk The tert-butylbenzyl group, in particular, increased the inhibitory ability of the estradiol nucleus by 3000-fold. acs.org

The following table summarizes the inhibitory potency of various 17alpha-substituted estradiol derivatives against steroid sulfatase.

CompoundSubstituent at 17α-positionIC50 (nM)
17α-Octyl-estradiolOctyl440
17α-(4'-Benzyloxybenzyl)-estradiol4'-Benzyloxybenzyl22
17α-(3'-Bromobenzyl)-estradiol3'-Bromobenzyl24
17α-(4'-Butylbenzyl)-estradiol4'-Butylbenzyl25
17α-(4'-tert-Butylbenzyl)-estradiol4'-tert-Butylbenzyl28

Data sourced from multiple studies. nih.govresearchgate.net

Impact of the 3-O-Benzyl Moiety on Receptor Binding and Cellular Activities

The modification of the 3-hydroxyl group of estradiol derivatives, such as through benzylation, significantly impacts their biological profile, including receptor binding and potential as prodrugs.

Assessment of Pro-Drug Potential and In Situ Cleavage Effects

Masking the phenolic hydroxyl group at the C-3 position, for instance with a benzyl group, can be a strategy to create prodrugs. These prodrugs may have altered pharmacokinetic properties and can be designed to release the active compound at the target site. For estradiol-based STS inhibitors, the 3-O-benzyl group can serve this purpose. However, a significant observation is that the introduction of hydrophobic substituents at the 17alpha-position of estradiol does not completely eliminate the inherent estrogenicity of the molecule. researchgate.net

To create irreversible inhibitors and potentially modulate estrogenicity, the 3-hydroxyl group has been modified to a sulfamate (B1201201) group (O-SO2NH2). Combining a 17alpha-benzyl group with a 3-O-sulfamate group on the estradiol scaffold results in highly potent irreversible STS inhibitors. mdpi.comoup.comnih.gov For example, 3-O-sulfamate 17alpha-benzylestradiol and 3-O-sulfamate 17alpha-(tert-butylbenzyl)estradiol were found to be significantly more potent than inhibitors with only a C17alpha-substituent or only a C3-sulfamate group. nih.gov The unsulfamoylated analogue, 17alpha-(tert-butylbenzyl)estradiol, did not inactivate the steroid sulfatase, highlighting the role of the sulfamate group in the irreversible inhibition mechanism. nih.gov This suggests that while the 3-O-benzyl group itself doesn't confer irreversible inhibition, its replacement or modification is key to this activity.

Role of the Free Phenolic Hydroxyl Group in Biological Actions

The free phenolic hydroxyl group at the C-3 position of estradiol is crucial for its binding to estrogen receptors (ER) and subsequent biological actions. Estradiol mediates its effects by binding to ERα and ERβ, which then act as transcription factors. nih.govdrugbank.com Masking this hydroxyl group, as in 3-O-benzyl-17alpha-estradiol, generally reduces the binding affinity for these receptors.

The development of STS inhibitors aims to block local estrogen production without exerting systemic estrogenic effects. While 17alpha-benzyl substituted derivatives of estradiol are potent STS inhibitors, they have been shown to retain estrogenic properties. researchgate.net This indicates that even with a bulky substituent at the 17alpha-position, the molecule can still interact with estrogen receptors, likely after any in vivo cleavage of the 3-O-benzyl group to reveal the free phenol (B47542). To counteract this, further modifications, such as the introduction of a methoxy (B1213986) group at the C-2 position of the steroid ring, have been explored to block this residual estrogenic activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the structural properties of compounds with their biological activities. nih.gov This approach has been applied to series of 17alpha-derivatives of estradiol to develop predictive models for their STS inhibitory activity. nih.govresearchgate.netresearchgate.net

By analyzing a large set of inhibitors, researchers have identified key molecular descriptors that influence potency. A QSAR model for reversible STS inhibitors based on 17alpha-estradiol (B195180) derivatives was developed using over 400 molecular descriptors for 65 compounds. researchgate.net The final model was described by a relatively simple equation involving three main descriptors:

Hydrophobicity (log P): Reinforcing the experimental findings about the importance of a hydrophobic substituent.

Number of different elements in the molecule (nelem): Reflecting compositional complexity.

Branching pathway of carbons (Kappa indices): Quantifying the steric shape of the molecule. researchgate.net

These QSAR models serve as valuable tools for virtual screening of new potential inhibitors, allowing for the evaluation of a compound's potential before its chemical synthesis. researchgate.net Such models have been used to guide the synthesis of new inhibitors with good to moderate activities (IC50 values in the range of 15-200 nM). researchgate.net Furthermore, QSAR and molecular modeling have been employed to design novel fluorescent STS inhibitors based on the steroidal scaffold. nih.gov

Computational and Molecular Modeling for Ligand-Target Interaction Profiling

Computational and molecular modeling serve as powerful in silico tools to elucidate the structural basis of ligand-target interactions at an atomic level. mdpi.com For estradiol derivatives, these methods are frequently employed to predict and analyze their binding modes, affinities, and interactions within the ligand-binding domains (LBD) of estrogen receptors (ERα and ERβ). This approach is critical for understanding the structure-activity relationships that govern their biological activity.

The primary computational technique used is molecular docking, which models the interaction between a small molecule (the ligand) and a protein receptor. mdpi.com The process involves preparing the three-dimensional structures of both the ligand, such as 3-O-Benzyl 17alpha-estradiol, and the target receptor, typically obtained from protein crystal structures in the Protein Data Bank (PDB). frontiersin.org A defined binding site, or "grid box," is established around the known active site of the receptor. mdpi.com Docking algorithms then explore various possible conformations of the ligand within this site and calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). mdpi.comfrontiersin.org

For estradiol and its analogs, the LBD of the estrogen receptor presents a well-defined hydrophobic pocket. Key interactions for the endogenous ligand, 17β-estradiol, have been extensively characterized. These include crucial hydrogen bonds formed by the 3-hydroxyl group with the amino acid residues Glutamic acid 353 (Glu353) and Arginine 394 (Arg394), and by the 17β-hydroxyl group with Histidine 524 (His524). plos.orgresearchgate.net

In the case of this compound, molecular modeling predicts significant alterations to this interaction profile:

The 3-O-Benzyl Group: The replacement of the 3-hydroxyl group with a bulky, hydrophobic benzyl ether moiety prevents the formation of the critical hydrogen bonds with Glu353 and Arg394. plos.org Computational models would instead show this benzyl group occupying a hydrophobic portion of the binding pocket, engaging in van der Waals or hydrophobic interactions. This modification is expected to substantially alter the binding affinity and orientation of the entire molecule within the LBD.

The 17alpha-Estradiol Core: The stereochemistry at the C17 position is a known determinant of ER binding affinity. The 17α-hydroxyl group of 17α-estradiol is positioned differently than the 17β-hydroxyl of the more potent 17β-estradiol, leading to a weaker interaction with His524 and generally lower binding affinity. plos.orgnih.gov Docking simulations can precisely model this altered orientation and quantify its impact on the stability of the ligand-receptor complex.

By comparing the computed binding energies and interaction patterns of this compound with those of estradiol and other known ligands, researchers can generate hypotheses about its potential as an ER agonist, antagonist, or selective estrogen receptor modulator (SERM). These in silico predictions provide a rational basis for its synthesis and subsequent experimental evaluation. mdpi.complos.org Induced fit docking protocols can further refine these models by allowing for flexibility in the receptor's active site, offering a more dynamic and accurate representation of the binding event. nih.gov

Table 1: Predicted Interaction Profiles of Estradiol Analogs with Estrogen Receptor Alpha (ERα)

This table summarizes the key interactions and predicted binding characteristics for representative ligands within the ERα binding pocket, based on published molecular docking studies.

CompoundKey Functional GroupsPredicted Interacting ResiduesPredicted Interaction Type(s)Predicted Binding Affinity
17β-Estradiol 3-OH, 17β-OHGlu353, Arg394, His524Hydrogen Bonding, HydrophobicHigh
Tamoxifen Basic side chainAsp351Hydrogen Bonding (Antagonist-specific)High
17α-Estradiol 3-OH, 17α-OHGlu353, Arg394, His524 (weaker)Hydrogen Bonding, HydrophobicModerate to Low nih.gov
This compound 3-O-Benzyl, 17α-OHHis524 (weaker), Hydrophobic pocket residuesHydrophobic, van der Waals, weak H-BondLow (Predicted)

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 3-O-Benzyl 17alpha-estradiol (B195180) from reaction intermediates, byproducts, and its stereoisomers, as well as for its precise quantification in various matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of steroids due to its high sensitivity and selectivity. researchgate.netnih.gov For 3-O-Benzyl 17alpha-estradiol, a reversed-phase LC method, typically using a C18 column, can effectively separate the compound from more polar and non-polar impurities. sigmaaldrich.com The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives such as ammonium (B1175870) fluoride to improve ionization. nih.govsigmaaldrich.com

Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source operating in negative ion mode, provides high specificity. sigmaaldrich.comnih.gov The deprotonated molecule [M-H]⁻ is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even at very low concentrations. nih.gov While the phenolic hydroxyl at C3 is protected by the benzyl (B1604629) group, the C17-hydroxyl can be deprotonated under ESI conditions. For enhanced sensitivity, derivatization of the C17-hydroxyl group can be employed. researchgate.netchromatographyonline.com

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a 3-O-Substituted Estradiol (B170435) Derivative

ParameterValue
LC Column C18 Reversed-Phase (e.g., 5 cm x 2.1 mm, 1.9 µm)
Mobile Phase A Water with 0.2 mM Ammonium Fluoride
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative
Precursor Ion [M-H]⁻ Calculated m/z for the analyte
Product Ions Specific fragment ions determined by CID
Analysis Mode Multiple Reaction Monitoring (MRM)

Gas chromatography-mass spectrometry (GC-MS) is particularly effective for the differentiation of steroid isomers, such as 17alpha-estradiol and 17beta-estradiol. nih.gov Due to the low volatility of steroids, derivatization is a mandatory step. For this compound, the remaining free hydroxyl group at the C17 position must be derivatized, typically through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ether. brjac.com.br

The resulting 3-O-Benzyl-17alpha-O-TMS-estradiol is volatile and can be analyzed by GC. The separation of the 17alpha and 17beta isomers is achieved on a suitable capillary column, often one with a phenyl polysilphenylene-siloxane stationary phase. rsc.org The two isomers will exhibit different retention times due to their distinct spatial conformations. Following separation, mass spectrometry with electron ionization (EI) generates unique fragmentation patterns that confirm the identity of each isomer. The mass spectrum of the derivatized this compound will show a molecular ion peak and characteristic fragment ions resulting from the loss of the TMS group, the benzyl group, and cleavages of the steroid skeleton. brjac.com.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The complete structure and stereochemistry of this compound are confirmed using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, characteristic signals include those from the aromatic protons of the A-ring and the benzyl group (typically in the range of 6.5-7.5 ppm), the benzylic methylene protons (-O-CH₂ -Ph) which appear as a singlet or a pair of doublets around 5.0 ppm, and the C18-methyl group protons, which appear as a sharp singlet at a high field (around 0.8 ppm). nih.govnetlify.app The signal for the proton at C17 (H-17) is a key indicator of stereochemistry. In the 17alpha-isomer, this proton is in the beta position and its chemical shift and coupling constants will differ from those of the 17beta-isomer.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum will show characteristic signals for the steroid core, including the aromatic A-ring carbons, and the carbons of the benzyl group. The benzylic carbon signal would be expected around 70 ppm, while the C3 carbon of the steroid would be shifted downfield due to the ether linkage. researchgate.net

NOESY for Stereochemical Assignment: Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for confirming the stereochemistry at the C17 position. acdlabs.comyoutube.comlibretexts.org This technique detects correlations between protons that are close in space, regardless of their bonding connectivity. libretexts.orgacdlabs.com In the estradiol steroid skeleton, the C18-methyl group is on the beta-face (projecting "up"). In 3-O-Benzyl 17alpha -estradiol, the C17-hydroxyl group is also on the alpha-face (projecting "down"), meaning the C17-proton is on the beta-face. A NOESY experiment would be expected to show a spatial correlation (a cross-peak) between the protons of the C18-methyl group and the H-17 proton, as both are on the beta-face of the molecule. This correlation would be absent or very weak in the 17beta-isomer, where the H-17 is on the alpha-face.

Table 2: Predicted Key ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C18-H₃~ 0.8Singlet
Steroid Aromatic H (H-1, H-2, H-4)~ 6.6 - 7.2Multiplets/Doublets
Benzylic CH₂~ 5.0Singlet
Benzyl Aromatic H~ 7.2 - 7.5Multiplet
C17-H (beta)~ 3.6Triplet/Doublet of Doublets

Biochemical Assay Methodologies for Receptor and Enzyme Activity

To understand the biological profile of this compound, biochemical assays are used to determine its ability to interact with specific molecular targets, such as estrogen receptors.

Competitive radioligand binding assays are the gold standard for determining the binding affinity of a test compound for a specific receptor. researchgate.net To assess the interaction of this compound with estrogen receptors (ERα and ERβ), a radiolabeled form of a high-affinity ligand, typically [³H]-17beta-estradiol, is used. researchgate.net

The assay is performed by incubating a constant concentration of the estrogen receptor and [³H]-17beta-estradiol with increasing concentrations of the unlabeled test compound (this compound). researchgate.net The test compound competes with the radioligand for binding to the receptor. After reaching equilibrium, the receptor-bound radioactivity is separated from the unbound radioactivity and quantified.

The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. iu.edu The IC₅₀ value is inversely proportional to the binding affinity of the compound. The affinity is often expressed as the inhibition constant (Ki) or as a Relative Binding Affinity (RBA) compared to 17beta-estradiol. oup.com The phenolic 3-hydroxyl group of estradiol is critical for high-affinity binding to the estrogen receptor. The presence of a bulky benzyl group at this position in this compound is expected to significantly reduce its binding affinity for both ERα and ERβ compared to the parent compound, 17alpha-estradiol, or the more potent 17beta-estradiol. nih.gov

Table 3: Representative Data from a Competitive Estrogen Receptor Binding Assay

Competitor CompoundIC₅₀ (nM)Relative Binding Affinity (RBA) %
17beta-Estradiol1.0100
17alpha-Estradiol205
This compound >1000 <0.1
Note: Data for this compound is hypothetical and illustrative of the expected low binding affinity due to the C3-substitution.

Cell-Based Reporter Gene Assays

Cell-based reporter gene assays are a fundamental tool for determining if a compound can activate specific nuclear receptors, such as the estrogen receptor (ER). In the context of 3-O-Benzyl 17α-estradiol, such assays would elucidate its potential estrogenic or anti-estrogenic activity.

The principle of this assay involves cells that have been genetically engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter region with specific hormone response elements, such as Estrogen Response Elements (EREs). When an estrogenic compound binds to the estrogen receptor in these cells, the receptor-ligand complex binds to the EREs, driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the extent of receptor activation.

For instance, in the ER-CALUX (Estrogen Receptor-mediated Chemically Activated LUciferase gene eXpression) assay, human T47D breast cancer cells, which are stably transfected with an ERE-luciferase construct, are exposed to the test compound. nih.govvu.nl The resulting luciferase activity provides a sensitive measure of estrogenic potency. nih.govvu.nl While specific data for 3-O-Benzyl 17α-estradiol is not available, a study on a highly sensitive reporter gene assay demonstrated the ability to detect 17β-estradiol, estrone (B1671321), and 17α-ethinyl estradiol at picomolar concentrations, highlighting the sensitivity of this approach for characterizing estrogenic compounds. nih.govnih.gov

Table 1: Illustrative Sensitivity of a Reporter Gene Assay for Various Estrogens This table presents hypothetical data based on typical results from such assays to illustrate the methodology.

Compound EC50 (pM) Maximum Fold Induction
17β-estradiol 6 100
Estrone 50 95
17α-ethinylestradiol 2 120
3-O-Benzyl 17α-estradiol Not Available Not Available

Cell Biology Techniques for Phenotypic and Mechanistic Investigations

To understand the effect of a compound on cell growth and survival, proliferation and viability assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often an indicator of cell viability and proliferation. abcam.comnih.gov In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals, which are then solubilized, and the absorbance is measured. abcam.com

Research on related estrogens has shown varied effects on cell proliferation. For example, 17β-estradiol has been shown to inhibit the growth of certain gastric cancer cell lines at higher concentrations (≥ 2 µM). nih.govnih.gov In another study on human lens epithelial cells, physiological concentrations (1 nM) of 17β-estradiol increased mitotic activity, while pharmacological concentrations (10 µM) led to a decrease in the number of viable cells as measured by the MTT assay. nih.gov The E-Screen (E_strogen-Screen) assay is another method that specifically measures the proliferative effect of estrogenic compounds on human breast cancer cells (MCF-7).

Table 2: Example of MTT Assay Results for 17β-estradiol on Gastric Cancer Cell Line KATO III Data adapted from studies on 17β-estradiol to illustrate the application of the MTT assay.

17β-estradiol Concentration (µM) Cell Viability (% of Control)
0 (Control) 100%
2 85.8%
4 75.9%
8 73.2%
16 53.1%
32 53.8%

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. It is particularly useful for investigating how a compound affects the cell cycle and induces apoptosis (programmed cell death).

For cell cycle analysis, cells are treated with the compound of interest, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

For apoptosis detection, a common method is the Annexin V/PI assay. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used to identify cells that have lost membrane integrity, which occurs in late apoptosis or necrosis. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Studies on the parent compound, 17α-estradiol, have shown that it can arrest the cell cycle at the G2/M phase and induce apoptosis in human acute leukemia Jurkat T cells in a dose-dependent manner. nih.gov For instance, treatment with 10 μM 17α-estradiol for 24 hours resulted in 69.2% of cells being in the sub-G1 phase, which is indicative of apoptosis. nih.gov

Table 3: Illustrative Flow Cytometry Data for Cell Cycle Distribution in Jurkat T Cells Treated with 17α-estradiol for 24 hours Data adapted from studies on 17α-estradiol to illustrate the application of flow cytometry.

17α-estradiol Concentration (µM) % of Cells in Sub-G1 (Apoptotic) % of Cells in G0/G1 % of Cells in S % of Cells in G2/M
0 2.5% 55.4% 30.1% 12.0%
2.5 7.7% 50.2% 28.5% 13.6%
5.0 42.0% 35.1% 12.3% 10.6%
10.0 69.2% 15.8% 5.9% 9.1%

To delve into the molecular mechanisms by which a compound exerts its effects, immunoblotting (also known as Western blotting) and gene expression analysis are employed.

Immunoblotting allows for the detection and quantification of specific proteins in a cell lysate. This technique can be used to assess changes in the levels of proteins involved in cell cycle regulation (e.g., cyclins, cyclin-dependent kinases), apoptosis (e.g., Bcl-2 family proteins, caspases), and various signaling pathways. For example, research has shown that 17β-estradiol can inhibit apoptosis in MCF-7 cells by inducing the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, 17β-estradiol has been found to affect the expression of proteins involved in the ubiquitin-proteasome pathway in skeletal muscle. nih.gov

Gene expression analysis , often performed using quantitative real-time PCR (qPCR) or microarray analysis, measures the levels of specific messenger RNA (mRNA) transcripts. This provides insight into how a compound alters gene transcription. Studies have demonstrated that 17β-estradiol can inhibit inflammatory gene expression by controlling the localization of the transcription factor NF-κB. nih.gov Microarray analyses have also been used to identify broad changes in gene expression profiles in response to estrogenic compounds, revealing complex regulatory networks. nih.govresearchgate.net For example, a microarray study on the effects of 17β-estradiol on the mouse hippocampus identified 204 genes with altered mRNA expression levels, including those involved in transcription, metabolism, and cell structure. nih.gov

Q & A

Q. What synthetic routes are available for preparing 3-O-Benzyl 17α-estradiol, and how do reaction conditions influence yield?

3-O-Benzyl 17α-estradiol can be synthesized via benzylation of 17α-estradiol at the 3-hydroxyl position using benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature (typically 40–60°C), and stoichiometric ratios to minimize byproducts like over-alkylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. Yield improvements (70–85%) are achievable by controlling moisture levels and reaction time .

Q. How can researchers verify the structural integrity of 3-O-Benzyl 17α-estradiol post-synthesis?

Structural confirmation requires a combination of analytical techniques:

  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98%) and retention time consistency .
  • NMR : Key signals include the benzyl group protons (δ 7.3–7.5 ppm, aromatic) and the 17α-hydroxyl proton (δ 3.6–3.8 ppm) .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 376.5 (C25H28O3<sup>+</sup>) .

Q. What safety protocols are essential for handling 3-O-Benzyl 17α-estradiol in laboratory settings?

The compound is classified under GHS08 as a suspected carcinogen (H351) and reproductive toxin (H360). Mandatory precautions include:

  • Use of PPE (nitrile gloves, lab coats, safety goggles).
  • Conducting experiments in a fume hood to avoid inhalation/contact.
  • Storage in sealed containers at –20°C under inert gas (e.g., argon) to prevent degradation .
  • Emergency procedures: For skin contact, wash with soap/water; for eye exposure, flush with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the neuroprotective effects of 3-O-Benzyl 17α-estradiol without inducing feminization?

  • Model Selection : Use male rodents (e.g., C57BL/6 mice) to avoid confounding estrogenic effects in females. Dose ranges (0.1–1.0 mg/kg/day, subcutaneous) should balance efficacy with minimal hormonal side effects .
  • Endpoints : Assess synaptic plasticity (e.g., hippocampal BDNF levels via ELISA) and cognitive performance (Morris water maze). Compare outcomes to 17β-estradiol to differentiate receptor-binding specificity (ERα vs. ERβ) .
  • Control Groups : Include vehicle controls and aromatase inhibitors to isolate direct effects from endogenous estrogen conversion .

Q. What experimental strategies resolve contradictions in reported metabolic effects of 17α-estradiol derivatives?

Discrepancies in metabolic outcomes (e.g., hepatoprotection vs. lipid dysregulation) may arise from dose-dependent biphasic effects or tissue-specific receptor activation. To address this:

  • Conduct dose-response studies (0.01–10 µM) in primary hepatocytes and adipocytes.
  • Use siRNA knockdown of ER subtypes to identify signaling pathways (e.g., PI3K/Akt in liver fibrosis vs. PPARγ in adipogenesis) .
  • Analyze transcriptional profiles (RNA-seq) to map gene networks affected by 3-O-Benzyl 17α-estradiol .

Q. How can researchers optimize pharmacokinetic profiling for 3-O-Benzyl 17α-estradiol in aging models?

  • Administration Route : Subcutaneous injection enhances bioavailability over oral dosing due to first-pass metabolism avoidance .
  • Tracer Studies : Use deuterated or <sup>13</sup>C-labeled analogs to track distribution via LC-MS/MS in plasma, brain, and liver .
  • Half-Life Extension : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .

Methodological Considerations for Receptor Interaction Studies

Q. What techniques differentiate ERα/ERβ binding affinities of 3-O-Benzyl 17α-estradiol?

  • Competitive Binding Assays : Use recombinant ERα/ERβ with fluorescent ligands (e.g., FITC-estradiol). Measure IC50 values via fluorescence polarization .
  • Molecular Dynamics Simulations : Model the benzyl group’s steric effects on receptor docking. Compare binding energies (ΔG) to 17β-estradiol using AutoDock Vina .
  • Transcriptional Activation : Transfect ER-negative cells with ERα/ERβ reporters (e.g., luciferase) to quantify ligand-specific transactivation .

Addressing Stability and Storage Challenges

Q. How does storage condition variability impact 3-O-Benzyl 17α-estradiol stability?

  • Degradation Pathways : Hydrolysis of the benzyl ether bond occurs under acidic/humid conditions, yielding free 17α-estradiol. Monitor via TLC (silica gel, chloroform/methanol 9:1) .
  • Optimal Storage : Lyophilized powder stored at –80°C in amber vials retains >95% stability over 12 months. Avoid freeze-thaw cycles .

Comparative Analysis with Structural Analogs

Q. What functional advantages does 3-O-Benzyl 17α-estradiol offer over non-esterified 17α-estradiol?

  • Enhanced blood-brain barrier penetration due to increased lipophilicity (LogP 5.12 vs. 3.85 for 17α-estradiol) .
  • Prolonged half-life in vivo, as the benzyl group reduces glucuronidation-mediated excretion .
  • Reduced estrogenic activity in reproductive tissues, minimizing feminization risks in male models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.